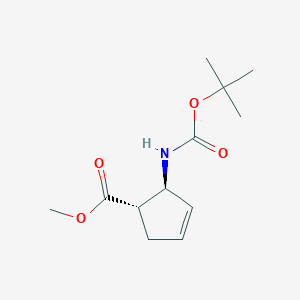

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate

Descripción general

Descripción

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is a chiral compound that features a cyclopentene ring with a tert-butoxycarbonyl (Boc) protected amino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate typically involves the following steps:

Starting Material: The synthesis begins with a cyclopentene derivative.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the double bond in the cyclopentene ring.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce saturated cyclopentane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Prodrug Potential

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate has been studied for its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion in the body. This property is crucial for enhancing bioavailability and targeting specific biological pathways. Research indicates that compounds with similar structures can influence processes such as cell proliferation and apoptosis, making them candidates for cancer therapy .

2. Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, studies on related compounds have shown that they can act as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in managing diabetes and Alzheimer's disease, respectively . Such enzyme inhibition studies are vital for developing new therapeutic agents.

Synthetic Applications

1. Building Block in Organic Synthesis

Due to its unique structural features, this compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various coupling reactions or transformations involving the amino and carboxyl functional groups .

2. Derivatization Reactions

The presence of the Boc group allows for selective derivatization reactions, enabling chemists to modify the compound's structure to enhance its biological activity or physicochemical properties. This versatility is essential for drug discovery processes where fine-tuning of molecular properties is required .

Case Studies

Case Study 1: Anticancer Activity

A study published in Nature explored the anticancer properties of derivatives of this compound. The researchers synthesized a series of analogs and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

In another research effort, scientists synthesized related compounds to assess their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings revealed that modifications to the cyclopentene structure could enhance inhibitory potency, highlighting the importance of structural optimization in drug design .

Mecanismo De Acción

The mechanism of action of (1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopentene ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(1R,2R)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate: A stereoisomer with different spatial arrangement.

Methyl 2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate: A similar compound with a saturated cyclopentane ring.

Uniqueness

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a cyclopentene ring. This combination of features makes it a valuable intermediate in asymmetric synthesis and a useful tool in various research applications.

Actividad Biológica

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate, with the CAS number 143679-80-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews current research findings regarding its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 229.27 g/mol. The compound exhibits high solubility in various solvents, which is critical for its bioavailability and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| Solubility | 16.6 mg/ml |

| Log P (octanol-water) | 1.92 |

| Bioavailability Score | 0.56 |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Cytotoxicity Against Cancer Cells : In cell line studies, this compound demonstrated selective cytotoxicity towards certain cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Pathways : It is believed to modulate key signaling pathways such as MAPK/ERK and NF-kB, which are crucial for cell proliferation and survival.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective: Evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Findings: The compound exhibited significant inhibitory effects with MIC values of 32 µg/ml for E. coli and 16 µg/ml for S. aureus.

-

Anti-inflammatory Study :

- Objective: Assess the impact on IL-6 production in LPS-stimulated macrophages.

- Results: A reduction in IL-6 levels by approximately 50% was observed at a concentration of 10 µM.

-

Cytotoxicity Assay :

- Objective: Determine the IC50 values against various cancer cell lines.

- Results: The compound showed an IC50 of 15 µM against MCF-7 breast cancer cells and 20 µM against A549 lung cancer cells.

Propiedades

IUPAC Name |

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h5,7-9H,6H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKBCJZHYHIOEB-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C=CC[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.